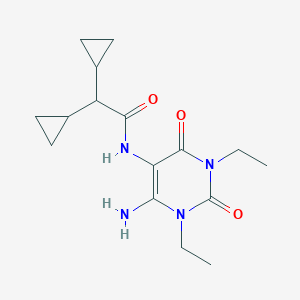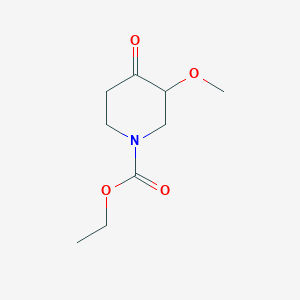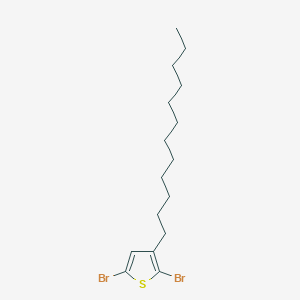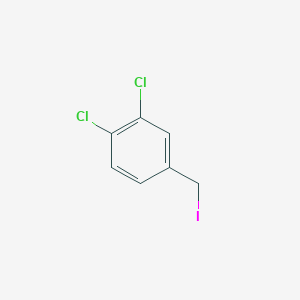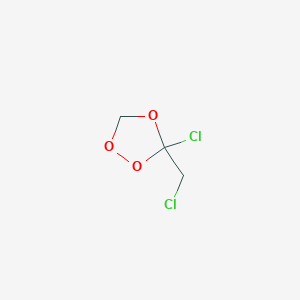
3-Chloro-3-(chloromethyl)-1,2,4-trioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-3-(chloromethyl)-1,2,4-trioxolane (CT) is a chemical compound that has been studied for its potential use in various scientific research applications. It is a cyclic peroxide that has been synthesized using different methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
科学研究应用
3-Chloro-3-(chloromethyl)-1,2,4-trioxolane has been studied for its potential use in various scientific research applications. It has been found to have antimicrobial, antimalarial, and anticancer properties. This compound has been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli (E. coli). It has also been found to be effective against the malaria parasite Plasmodium falciparum. In addition, this compound has been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro.
作用机制
The mechanism of action of 3-Chloro-3-(chloromethyl)-1,2,4-trioxolane is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) and the disruption of cellular membranes. This compound has been shown to induce oxidative stress in cells, leading to the generation of ROS. This oxidative stress can lead to the disruption of cellular membranes, which can cause cell death.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, leading to their death. This compound has also been shown to inhibit the growth of bacteria by disrupting their cellular membranes. In addition, this compound has been found to have anti-inflammatory properties, reducing inflammation in animal models of inflammation.
实验室实验的优点和局限性
3-Chloro-3-(chloromethyl)-1,2,4-trioxolane has several advantages for use in lab experiments. It is stable and can be stored for long periods of time without degradation. It is also easy to handle and can be synthesized using relatively simple methods. However, this compound has some limitations for use in lab experiments. It is toxic and must be handled with care. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
For the use of 3-Chloro-3-(chloromethyl)-1,2,4-trioxolane include the development of this compound-based therapies, investigation of its mechanism of action, and the development of new methods for its synthesis.
合成方法
3-Chloro-3-(chloromethyl)-1,2,4-trioxolane can be synthesized using different methods, including the reaction of chloral hydrate with sodium hypochlorite, the reaction of chloral hydrate with hydrochloric acid and sodium hypochlorite, and the reaction of chloral hydrate with hydrogen chloride gas. The reaction of chloral hydrate with sodium hypochlorite is the most common method used to synthesize this compound. This method involves the reaction of chloral hydrate with sodium hypochlorite in the presence of an acid catalyst to produce this compound.
属性
CAS 编号 |
153940-10-4 |
|---|---|
分子式 |
C3H4Cl2O3 |
分子量 |
158.96 g/mol |
IUPAC 名称 |
3-chloro-3-(chloromethyl)-1,2,4-trioxolane |
InChI |
InChI=1S/C3H4Cl2O3/c4-1-3(5)6-2-7-8-3/h1-2H2 |
InChI 键 |
XQOFJITZFVUTDV-UHFFFAOYSA-N |
SMILES |
C1OC(OO1)(CCl)Cl |
规范 SMILES |
C1OC(OO1)(CCl)Cl |
同义词 |
1,2,4-Trioxolane,3-chloro-3-(chloromethyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




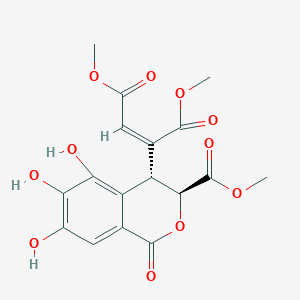
![N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide](/img/structure/B115858.png)
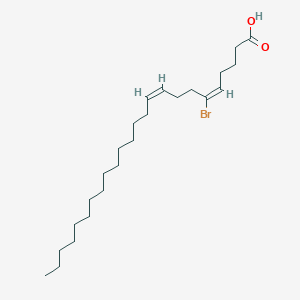
![4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane](/img/structure/B115863.png)
![2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone](/img/structure/B115866.png)
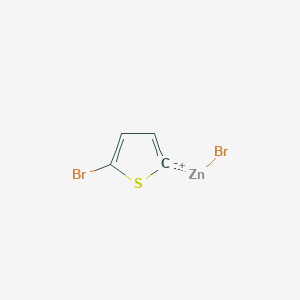

![2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine](/img/structure/B115874.png)
